5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YTHDC1-IN-1 is a potent and selective inhibitor of the YTH domain-containing protein 1 (YTHDC1). YTHDC1 is a nuclear reader protein that recognizes N6-methyladenosine (m6A) modifications on RNA, playing a crucial role in RNA metabolism, including splicing, export, and decay.
Preparation Methods
The synthesis of YTHDC1-IN-1 involves a structure-based medicinal chemistry approach The process begins with the identification of a lead compound through high-throughput screeningThe final compound, YTHDC1-IN-1, is obtained through a series of reactions, including amide bond formation, cyclization, and purification .
Chemical Reactions Analysis
YTHDC1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents, enhancing the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
YTHDC1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of YTHDC1 in RNA metabolism and its interactions with other proteins.
Biology: The compound helps in understanding the biological functions of m6A modifications and their impact on cellular processes.
Medicine: YTHDC1-IN-1 is being investigated for its potential therapeutic applications in cancer, particularly in inhibiting the proliferation of AML cells.
Industry: The compound’s role in modulating RNA metabolism makes it a valuable tool in the development of RNA-based therapeutics and diagnostics .
Mechanism of Action
YTHDC1-IN-1 exerts its effects by binding to the YTH domain of YTHDC1, thereby inhibiting its interaction with m6A-modified RNA. This inhibition disrupts the normal functions of YTHDC1, including RNA splicing, export, and decay. The compound’s mechanism of action involves the modulation of RNA stability and processing, ultimately affecting gene expression and cellular functions. The molecular targets and pathways involved include the m6A methyltransferase complex and various RNA-binding proteins .
Comparison with Similar Compounds
YTHDC1-IN-1 is unique due to its high selectivity and potency against YTHDC1. Similar compounds include:
YTHDF1-IN-1: An inhibitor targeting the cytoplasmic m6A reader YTHDF1.
YTHDF2-IN-1: An inhibitor targeting the cytoplasmic m6A reader YTHDF2.
YTHDC2-IN-1: An inhibitor targeting the nuclear m6A reader YTHDC2. Compared to these compounds, YTHDC1-IN-1 specifically targets the nuclear reader YTHDC1, making it particularly useful for studying nuclear RNA metabolism and its implications in diseases like AML
Properties
Molecular Formula |
C13H11Cl2N5 |
---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
5-chloro-3-[(3-chlorophenyl)methyl]-N-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11Cl2N5/c1-16-12-11-10(17-13(15)18-12)9(19-20-11)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
ULSNLRVQBCXMSH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C(NN=C21)CC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.